molecular formula C10H6N2O3 B3037804 Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 62208-68-8

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3037804
CAS No.: 62208-68-8
M. Wt: 202.17 g/mol
InChI Key: SLFPKTKTPDVQEX-UHFFFAOYSA-N
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Description

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of benzofuran, a heterocyclic compound . This compound has been evaluated for its inhibition on PARP enzyme activity, which plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .


Synthesis Analysis

The synthesis of this compound involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring fused with a pyrimidine ring . The structure-activity relationship of this compound has been summarized in the context of PARP-1 inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles . The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine .

Scientific Research Applications

Synthesis and Bioactivity

Benzofuro[3,2-d]pyrimidine derivatives are significant in pharmaceutical synthesis, particularly for antibiosis, anti-inflammatory, anticancer, and enhancing long-term memory. The preparation methods of these compounds have been reviewed extensively, indicating their potential in various therapeutic applications (Xu Wei-ming, 2010).

Chemical Structure and Synthesis Techniques

Efficient synthesis methods for benzofuro[3,2-d]pyrimidine derivatives, such as tetracyclic benzofuro[3,2-d]imidazo[1,2-a]pyrimidine-2,5-(1H,3H)-diones, have been developed. These methods, including aza-Wittig reactions and X-ray structure analysis, verify the proposed structures and reaction selectivity, which is crucial for pharmaceutical development (Yanggen Hu, Min Liu, M. Ding, 2010).

Diverse Derivative Synthesis

A range of benzofuro[3,2-d]pyrimidine derivatives has been synthesized using aza-Wittig reactions and various nucleophiles. These methods yield diverse derivatives like 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones and 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones, confirming their versatility in drug development (Hong-Mei Wang, Tian-Shuai Wang, Sheng‐Jie He, Zong-yun Chen, Yanggen Hu, 2019).

Molecular Structures and Interactions

Studies have focused on the molecular structure of benzofuro[3,2-d]pyrimidine compounds, including their planar conformation and intra-molecular hydrogen bonding. These aspects are key to understanding their pharmacological properties and interactions at the molecular level (Yanggen Hu, Jun-Ping Hu, H. Gao, 2007).

Novel Synthesis Methods

Innovative synthesis methods for benzofuro[3,2-d]pyrimidine derivatives, such as one-pot reactions and multistep cascade reactions, have been developed. These methods facilitate the creation of novel compounds with potential pharmaceutical applications (N. Pokhodylo, O. Shyyka, V. Matiychuk, M. Obushak, 2015).

Mechanism of Action

Target of Action

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as potential analgesic and antitumor agents . They are synthesized using the bioisostere concept, which involves the aza-Wittig reaction of functionalized iminophosphoranes .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular environment. The compounds are synthesized via the aza-Wittig reaction of functionalized iminophosphoranes . This reaction results in the formation of carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles . The resulting compounds have been found to attenuate thermal and mechanical allodynia induced by neuropathy .

Biochemical Pathways

It is known that these compounds can inhibit the proliferation of certain human cancer cell lines This suggests that they may interfere with the cellular pathways involved in cell growth and division

Pharmacokinetics

The compounds are synthesized via reactions that result in the formation of carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to form the final compounds . This process could potentially enhance the bioavailability of these compounds, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of the proliferation of certain human cancer cell lines . This suggests that these compounds may have potential as anticancer agents. In addition, these compounds have been found to attenuate thermal and mechanical allodynia induced by neuropathy , indicating potential analgesic properties.

Action Environment

The action environment of this compound can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity of these compounds. For example, the synthesis of these compounds involves reactions at specific temperatures . Changes in these conditions could potentially affect the efficacy and stability of these compounds.

Future Directions

The future directions for the study of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione could involve further exploration of its potential as a novel PARP-1 inhibitor . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in different biological contexts .

Biochemical Analysis

Biochemical Properties

Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of poly ADP ribose polymerase-1 (PARP-1). PARP-1 is an enzyme involved in DNA damage repair, gene transcription, and cell apoptosis. By inhibiting PARP-1, this compound can prevent the repair of DNA single-strand breaks, leading to the accumulation of DNA double-strand breaks and promoting apoptosis in cancer cells . This compound interacts with PARP-1 through specific binding interactions, which inhibit the enzyme’s activity and disrupt its role in DNA repair mechanisms.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by inhibiting PARP-1 activity, leading to the accumulation of DNA damage and activation of the mitochondrial apoptosis pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By disrupting DNA repair mechanisms, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, ultimately affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PARP-1. This compound binds to the catalytic domain of PARP-1, inhibiting its enzymatic activity and preventing the synthesis of poly ADP-ribose chains . This inhibition leads to the accumulation of DNA damage, activation of the DNA damage response, and induction of apoptosis. Additionally, this compound may influence other cellular targets and pathways, contributing to its overall effects on cell function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of PARP-1 activity and persistent DNA damage . In in vivo studies, the long-term effects on cellular function and overall organism health are being explored to determine the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PARP-1 activity and induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound may exhibit toxic effects, including off-target interactions and adverse effects on normal cellular processes. Threshold effects and dose-dependent toxicity are important considerations in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and apoptosis. This compound interacts with enzymes and cofactors involved in these pathways, including PARP-1 and other DNA repair proteins By inhibiting PARP-1, this compound disrupts the normal metabolic flux and leads to the accumulation of DNA damage and activation of apoptosis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be actively transported into cells through specific transporters or passively diffuse across cell membranes . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on PARP-1 and other targets.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound may be directed to the nucleus, where it interacts with PARP-1 and other DNA repair proteins . Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments or organelles within the cell. The subcellular localization of this compound is an important factor in its overall mechanism of action and therapeutic potential.

Properties

IUPAC Name

1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-9-8-7(11-10(14)12-9)5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFPKTKTPDVQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260056
Record name Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62208-68-8
Record name Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62208-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-carbamoylbenzofuran-3-ylcarbamate (114 mg, 0.460 mmol, 1.0 eq) in a 5% NaOH solution (3.7 mL, 4.60 mmol, 10.0 eq) and EtOH (2.2 mL) was heated to reflux for 1 h. After the mixture was cooled to room temperature, the product was precipitated by adding HCl (conc., 37%) and a solid was collected by filtration and washed with water and Et2O. This compound (40 mg, 43%) was used for the next step without further purification.
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-amino-2,3-dihydrobenzofuran-2-carboxamide (82.2 mg, 0.461 mmol, 1.0 eq.) in anhydrous toluene (8 mL) under an inert atmosphere was added oxalyl chloride (70.2 mg, 553 μmol, 1.2 eq.) in a dropwise manner. The resulting mixture was heated to reflux (115° C.) for 4 hours whereupon it was cooled and stirred for a further 16 hours. The crude reaction mixture was concentrated to half of its volume and filtered to give a colorless solid (41.5 mg, 45%).
Name
3-amino-2,3-dihydrobenzofuran-2-carboxamide
Quantity
82.2 mg
Type
reactant
Reaction Step One
Quantity
70.2 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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